![molecular formula C12H17NO B454980 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime CAS No. 78575-14-1](/img/structure/B454980.png)
1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime
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Overview
Description
“1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is a chemical compound that has generated significant interest in the scientific community. It contains a total of 31 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is quite complex, with a total of 31 bonds. It includes 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 hydroxyl group .Scientific Research Applications
Metabolism Studies
1-Phenyl-2-propanone oxime, a metabolite of amphetamine, undergoes further metabolism in rat liver homogenates. Major and minor metabolites identified include 2-nitro-1-phenylpropane, benzyl alcohol, and 1-phenyl-2-propanone (Coutts, Dawe, Dawson, & Kovach, 1976).
Conformational Analysis and Spectroscopy
Conformational analysis and spectroscopy studies of 1-phenyl-1,2-propandione 1-oxime and related tautomers have been conducted, including calculations at various levels of theory and experimental comparisons (Bekhradnia & Arshadi, 2007).
Reduction Patterns
Studies on the reduction of oximes, including 1-phenyl-2-propanone oxime, show different behaviors based on changes in acid-base equilibria and substituent effects (Çelik, Ludvík, & Zuman, 2007).
Anti-Inflammatory Activities
Research on the leaves of Eucommia ulmoides Oliv. has identified new phenolic compounds, including derivatives of 1-phenyl-2-propanone oxime, which exhibit anti-inflammatory effects (Ren et al., 2021).
Catalytic Hydrogenation
The catalytic hydrogenation of 1-phenyl-2-propanone oxime and its isomers has been studied, yielding insights into stereoselective reactions (Harada & Shiono, 1984).
Dynamic Path Bifurcation
Investigations into the Beckmann reaction of oxime derivatives of 1-substituted-phenyl-2-propanones reveal insights into dynamic path bifurcation in organic reactions (Yamamoto, Hasegawa, & Yamataka, 2011).
Conformational Structures
NMR spectroscopy has been used to study the conformations of compounds such as 1-phenyl-2-propanone and its derivatives, providing detailed structural insights (Kunieda et al., 1983).
Safety And Hazards
While specific safety and hazard information for “1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime” is not available, it’s important to handle all chemical compounds with care. Combustion of similar compounds can produce irritant, corrosive and/or toxic gases. Inhalation, ingestion and skin contact can be harmful. Protective glasses, protective clothing, and protective gloves should be worn .
properties
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)propylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-12(13-14)11-7-5-10(6-8-11)9(2)3/h5-9,14H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDOOHWOJJPSIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357086 |
Source
|
Record name | 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |
CAS RN |
78575-14-1 |
Source
|
Record name | 1-Propanone, 1-[4-(1-methylethyl)phenyl]-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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